3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

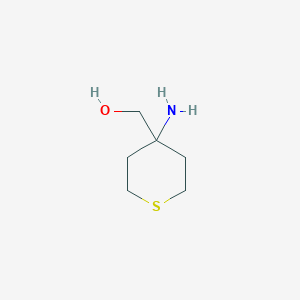

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole is a synthetic organic compound with the molecular formula C15H11BrFNO2S and a molecular weight of 368.23 g/mol . This compound is characterized by the presence of bromine, fluorine, and a p-toluenesulfonyl group attached to an indole core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Bromination: The indole core is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Fluorination: The 6-position of the indole is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and fluorine substituents participate in nucleophilic and electrophilic substitutions, with regioselectivity influenced by steric and electronic factors.

Mechanistic Insight :

- Bromine substitution proceeds via a two-step SNAr mechanism involving MeO⁻ attack at C3, facilitated by the electron-withdrawing tosyl group.

- Fluorine’s inertness in SNAr is offset by its ability to direct electrophiles to adjacent positions .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings, critical for constructing complex heterocycles.

Example :

Multicomponent Reactions (MCRs)

The compound participates in alkylamination cascades to form polycyclic alkaloids.

Key Observation :

- MCRs with formaldehyde and amines proceed via a cascade involving iminium ion formation and cyclization, with the tosyl group enhancing electrophilicity at N1 .

Oxidation and Reduction

The indole core undergoes redox transformations under controlled conditions.

Mechanistic Studies

- Kinetic Isotope Effect (KIE) : KIE = 3.25 in alkylamination cascades suggests C(sp³)–H bond cleavage is rate-limiting .

- Deuterium Labeling : Confirmed hydrogen transfer pathways in MCRs, with deuterated formaldehyde ([D₂]-CH₂O) leading to deuteration at C4 .

Comparative Reactivity

Aplicaciones Científicas De Investigación

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-1-(p-toluenesulfonyl)indole: Similar structure but lacks the fluorine atom.

6-Fluoro-1-(p-toluenesulfonyl)indole: Similar structure but lacks the bromine atom.

1-(p-Toluenesulfonyl)indole: Lacks both bromine and fluorine atoms.

Uniqueness

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Actividad Biológica

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at the 3-position

- Fluorine atom at the 6-position

- p-Toluenesulfonyl group attached to the nitrogen atom of the indole ring

Its molecular formula is C15H11BrFNO2S, and it has a molecular weight of approximately 368.22 g/mol. The compound's unique substituents influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the indole nucleus

- Substitution reactions involving bromine and fluorine atoms

- Attachment of the p-toluenesulfonyl group

These reactions are critical for optimizing yield and purity, often utilizing advanced techniques such as continuous flow reactors to enhance scalability and efficiency .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially acting as an inhibitor or modulator in various biochemical pathways. This compound may influence cellular processes related to signaling pathways, making it a candidate for further pharmacological studies.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. For example, studies have shown that indole derivatives can inhibit various cancer cell lines by inducing apoptosis and oxidative stress . The specific biological activities attributed to this compound include:

- Inhibition of cell proliferation in cancer cell lines

- Antimicrobial effects against pathogenic bacteria

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has revealed that modifications in the indole structure significantly affect biological potency. For instance, the introduction of different substituents at specific positions on the indole ring can enhance or diminish activity against target organisms .

Study on Anticancer Activity

A study conducted by researchers investigated the efficacy of various indole derivatives, including this compound, against human cancer cell lines. The findings indicated that compounds with similar structural motifs demonstrated potent inhibitory effects on cell growth, with IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific cell line tested .

Inhibition Studies

Another research effort focused on evaluating the inhibitory effects of this compound on specific enzymes involved in cancer progression. The results suggested that this compound could effectively inhibit certain kinases associated with tumor growth, thereby supporting its potential as a therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H11BrFNO2S |

| Molecular Weight | 368.22 g/mol |

| Melting Point | Not specified |

| Biological Activities | Anticancer, Antimicrobial |

| IC50 Values (example) | Varies by cell line (μM) |

Propiedades

IUPAC Name |

3-bromo-6-fluoro-1-(4-methylphenyl)sulfonylindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-7-4-11(17)8-15(13)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELXKTSAXVBKCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.